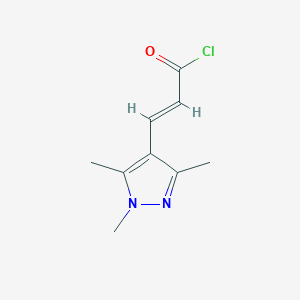

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride”, also known as TPA-AC, is a compound that has gained attention in the scientific community due to its potential applications in various industries, particularly in biochemistry and pharmaceuticals. The molecular formula of this compound is C9H11ClN2O and it has a molecular weight of 198.65 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride” are not fully detailed in the search results. We know that it has a molecular weight of 198.65 g/mol , but further details about its physical state, color, solubility, melting point, boiling point, and other properties are not provided.Wissenschaftliche Forschungsanwendungen

Antiviral Activity

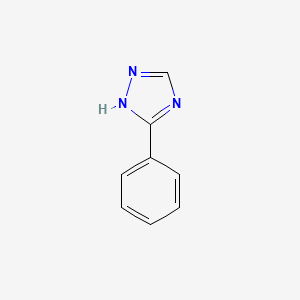

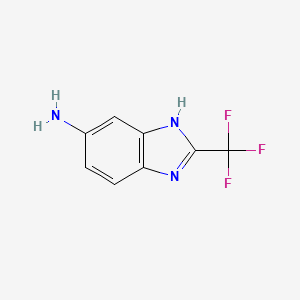

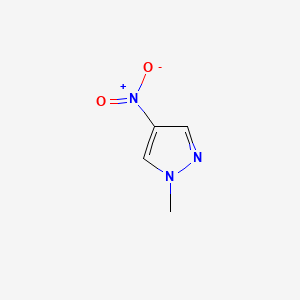

One significant application of (2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride is in the synthesis of nitrogen heterocycles that exhibit antiviral properties. A study by El‐Helw, Gado, and El-ziaty (2020) demonstrated the synthesis of various nitrogen heterocycles using this compound. These heterocycles showed substantial reduction effects on rotavirus titer, highlighting their potential as anti-rotavirus agents (El‐Helw, Gado, & El-ziaty, 2020).

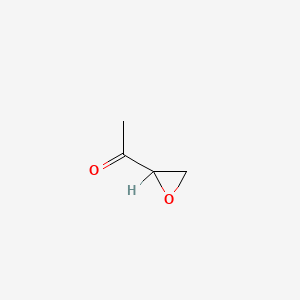

Synthesis of Fluorescent Films

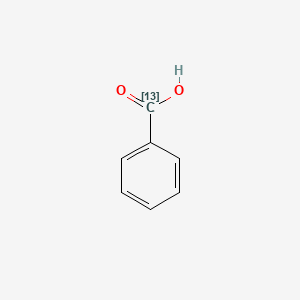

Another application lies in the synthesis of fluorescent films. Soboleva, Orlova, and Shelkovnikov (2017) explored this by reacting (4-Hydroxypiperidin-1-yl)tetrafluorochalcones with phenylhydrazine to yield polyfluoro-1,3,5-triaryl-4,5-dihydro-1H-pyrazoles. These were then treated with acryloyl chloride to produce acrylates, which are promising for the preparation of fluorescent films (Soboleva, Orlova, & Shelkovnikov, 2017).

Antioxidant Screening

The compound has also been used in antioxidant research. Sallam, Elgubbi, and El‐Helw (2020) utilized it as a building block for constructing various heterocyclic derivatives with potential antioxidant activity. Some of these synthesized compounds exhibited notable inhibitory antioxidant activity (Sallam, Elgubbi, & El‐Helw, 2020).

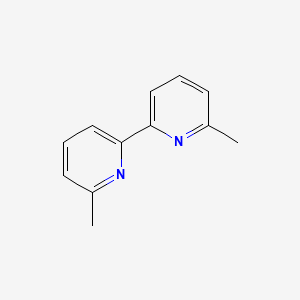

Anti-Microbial Properties

Wang, Liu, Kang, Hu, and Wei (2015) reported on the anti-microbial activities of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety synthesized using acryloyl chloride. These compounds showed good inhibitory activity against various tested organisms, suggesting their potential use in anti-microbial applications (Wang, Liu, Kang, Hu, & Wei, 2015).

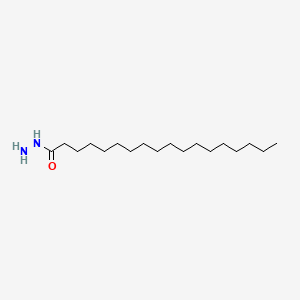

Copolymerization Applications

Chen, Liu, Yue, Zhang, and Wang (2006) investigated the dispersion copolymerization of acrylamide with a monomer derived from acryloyl chloride. This study highlights its use in creating novel polymer materials with potential applications in various industrial processes (Chen, Liu, Yue, Zhang, & Wang, 2006).

Eigenschaften

IUPAC Name |

(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-6-8(4-5-9(10)13)7(2)12(3)11-6/h4-5H,1-3H3/b5-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVYSDVZCWVILE-SNAWJCMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C=CC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1C)C)/C=C/C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(1,3,5-Trimethyl-1H-pyrazol-4-YL)-acryloyl chloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)